1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide
Description
Key Observations:
- IUPAC Consistency : PubChem and academic sources prioritize the pyrazole-centric naming .
- Functional Group Emphasis : Commercial vendors often highlight the carboxamide group (e.g., "pyrazole-4-carboxamide") .
- Analog-Specific Variations : Derivatives with modified substituents (e.g., nitro groups) adopt distinct naming patterns .
Structural Comparison Table: Analogous Pyrazole Derivatives
| Compound | CAS Number | Key Substituent Differences |
|---|---|---|
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 257863-04-0 | Chlorophenyl, methyl groups, ester moiety |
| 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | 1175774-02-3 | Ethyl, methylamide groups |
| Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | 16459-35-1 | Nitrophenyl, ester group |
This comparative analysis underscores the role of substituents in differentiating pyrazole-based compounds within chemical registries .
Properties
IUPAC Name |
1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h3-7H,2,13H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMYOATNXVQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172318-49-8 | |
| Record name | 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
The pyrazole ring formation relies on cyclocondensation between 4-aminophenylhydrazine and ethyl-containing 1,3-dielectrophiles. Ethoxymethylene ethyl cyanoacetate serves as the preferred electrophile due to its ability to facilitate both cyclization and ethyl group incorporation. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic β-carbon of the cyanoacetate, followed by intramolecular cyclization to form the pyrazole core.
Reaction Conditions
Stepwise Procedure
- Hydrazine Preparation: 4-Aminophenylhydrazine hydrochloride is neutralized with aqueous NaOH (10%) to pH 7–8, liberating the free hydrazine.
- Cyclocondensation: The hydrazine reacts with ethoxymethylene ethyl cyanoacetate in ethanol under reflux for 4 hours.
- Workup: Cooling to 0–5°C precipitates the intermediate 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate, which is filtered and recrystallized from DMF.
Carboxamide Formation via Ester-Amine Coupling
Ester Hydrolysis and Activation
The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid using NaOH (2M) in THF/H₂O (3:1) at 60°C for 2 hours. Subsequent activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF forms the reactive O-acylisourea intermediate, facilitating nucleophilic attack by ammonia.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent Ratio | EDCI:HOBt = 1:1 (mol) | |
| Reaction Time | 12–24 hours | |
| Yield | 65–80% |
Direct Aminolysis of Ethyl Ester
Alternative to hydrolysis, the ester reacts with liquid ammonia in sealed tubes at 100°C for 8 hours, achieving 70–85% conversion to the carboxamide. This one-pot method eliminates the need for carboxylate isolation but requires stringent temperature control to prevent pyrazole ring degradation.
Regioselective Alkylation Strategies
Post-Cyclization Ethylation
Introducing the ethyl group after pyrazole formation involves treating 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C. However, this method risks N- vs. O-alkylation side products, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 1:3).
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclocondensation | 72 | 98 |
| Post-Alkylation | 58 | 89 |
Solvent and Catalytic Optimization
Solvent Effects on Cyclocondensation
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions, while toluene improves regioselectivity at the cost of longer reaction times (8–12 hours). Ethanol balances yield (68%) and purity (95%) as the optimal solvent.
Acid Catalysis
Adding p-toluenesulfonic acid (0.1 eq) in toluene reduces cyclization time to 2 hours by protonating the ethoxymethylene intermediate, enhancing electrophilicity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patented process (CN105646357A) demonstrates scalability using toluene as the solvent and methyl hydrazine, achieving 90% conversion in 3-hour continuous operation. Adapting this to ethyl hydrazine derivatives could enable kilogram-scale production.
Waste Mitigation
The process recovers 95% of toluene via distillation and converts by-products to non-hazardous salts using NaHSO₄ washes, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles in optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazole compounds, and various functionalized derivatives that retain the core pyrazole structure.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is C12H14N4O, with a molecular weight of 230.27 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development. The presence of an amino group and an ethyl side chain contributes to its pharmacological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, the development of new pyrazole-based compounds has shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy against tumors .
2. Neurological Disorders
The compound has been investigated for its potential role in treating central nervous system (CNS) disorders. Its interaction with trace amine-associated receptors (TAARs) suggests that it may be effective in managing conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that partial agonists at TAARs can provide therapeutic benefits with fewer side effects compared to traditional antipsychotics .
3. Anti-parasitic Properties
Another significant application of this compound is its potential as an anti-parasitic agent. Studies on related compounds have demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. The exploration of pyrazole derivatives in this context highlights their ability to inhibit key enzymes involved in the parasite's lifecycle .
Table 1: Biological Activities of Pyrazole Derivatives
Case Studies
Case Study 1: Anticancer Efficacy
A series of experiments conducted on pyrazole derivatives demonstrated that modifications to the side chains could significantly enhance anticancer activity. For example, compound modifications led to increased inhibition of cell proliferation in breast and colon cancer models, suggesting that structural optimization is key for developing effective anticancer agents .
Case Study 2: Neurological Applications
In a preclinical study involving mouse models for ADHD, compounds similar to this compound showed improved cognitive function and reduced hyperactivity when administered at specific dosages. These findings support the hypothesis that targeting TAARs can result in significant therapeutic benefits for managing ADHD symptoms .
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- 1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings.
Chemical Structure
The chemical structure of this compound features a pyrazole ring, which is known for its ability to interact with multiple biological targets. The presence of an amino group and an ethyl side chain enhances its lipophilicity and receptor binding capabilities.
Agonist Activity
Research indicates that compounds related to this compound exhibit partial agonist activity at trace amine-associated receptors (TAARs), particularly TAAR1. This activity suggests potential applications in treating neuropsychiatric disorders such as ADHD and schizophrenia, where dysregulation of trace amines has been implicated .
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives demonstrated up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.
Interaction with Receptors
The interaction of this compound with TAARs is crucial for its pharmacological effects. Activation of these receptors can lead to modulation of neurotransmitter release, influencing mood and behavior . Additionally, the compound's ability to inhibit pro-inflammatory cytokines suggests a dual mechanism involving both receptor modulation and direct anti-inflammatory action.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Some compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as anticancer agents . The underlying mechanisms often involve apoptosis induction and cell cycle arrest.
Study on Neuropsychiatric Disorders
A study investigating the effects of pyrazole derivatives on animal models of ADHD found that these compounds could significantly reduce hyperactivity and improve attention span. The results suggest a therapeutic role for this compound in managing ADHD symptoms through TAAR modulation .
Evaluation of Anti-inflammatory Activity
In a controlled study using carrageenan-induced edema models, several pyrazole derivatives exhibited notable anti-inflammatory effects comparable to ibuprofen. The study highlighted the efficacy of these compounds in reducing paw swelling, supporting their potential use in treating inflammatory conditions .
Data Summary
Q & A
Q. What are the standard synthetic routes for 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates. Subsequent hydrolysis or functionalization introduces the carboxamide group . Key steps include:
Q. How is the structural characterization of this compound performed?
Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .
- X-ray crystallography : Resolves bond angles and dihedral angles to validate the pyrazole core and substituent orientation .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Antimicrobial assays : Disk diffusion or broth microdilution to assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or tubulin polymerization inhibition) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for modifying the pyrazole core?
SAR strategies involve systematic substitutions:
- Electron-withdrawing groups (e.g., -F, -Cl) at the 4-aminophenyl position to enhance binding affinity .
- Alkyl chain variations (e.g., ethyl to propyl) to optimize lipophilicity and bioavailability .
- Bioisosteric replacements : Replacing the carboxamide with thiourea or sulfonamide groups to improve metabolic stability .
- Pharmacophore mapping : Computational alignment with known active compounds to identify critical functional groups .
Q. What computational methods predict binding affinity and selectivity?
Advanced modeling techniques include:
- Molecular docking : AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., σ₁ receptors or tubulin) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis) .
- QSAR models : Machine learning algorithms correlate molecular descriptors (e.g., logP, polar surface area) with activity data .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or compound purity. Mitigation strategies:
- Orthogonal assays : Cross-validate using in vitro (e.g., enzyme inhibition) and cellular (e.g., proliferation) models .
- Purity verification : HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO recommendations for cytotoxicity assays .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
